2-(Allylthio)-3-aminoquinazolin-4(3H)-one
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Overview
Description
2-(Allylthio)-3-aminoquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of an allylthio group at the 2-position and an amino group at the 3-position of the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylthio)-3-aminoquinazolin-4(3H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an allylthiol compound under specific conditions. One common method involves the use of a catalyst such as graphene oxide nanosheets in an aqueous medium at room temperature . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired quinazolinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of environmentally friendly solvents and catalysts can be considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Allylthio)-3-aminoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Alkylated or acylated derivatives of the quinazolinone.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Used in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Allylthio)-3-aminoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-4-carboxylate: Known for its antimicrobial properties.
6-Allylthio-4-imino-1-methyl-3-methylthio-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]-pyrimidine: Studied for its potential anticancer activity.
Uniqueness
2-(Allylthio)-3-aminoquinazolin-4(3H)-one is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties. Its combination of an allylthio group and an amino group at specific positions makes it a versatile compound for various applications.
Properties
CAS No. |
84704-95-0 |
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Molecular Formula |
C11H11N3OS |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
3-amino-2-prop-2-enylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C11H11N3OS/c1-2-7-16-11-13-9-6-4-3-5-8(9)10(15)14(11)12/h2-6H,1,7,12H2 |
InChI Key |
PQZKYHOJHPBMLN-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC2=CC=CC=C2C(=O)N1N |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2C(=O)N1N |
Origin of Product |
United States |
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